molecular formula C7H9BrN2 B13616485 [(3-Bromopyridin-2-yl)methyl](methyl)amine

[(3-Bromopyridin-2-yl)methyl](methyl)amine

Katalognummer: B13616485
Molekulargewicht: 201.06 g/mol
InChI-Schlüssel: NYOSIGHLCPDKEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Bromopyridin-2-yl)methylamine is an organic compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, featuring a bromine atom at the 3-position and a methylamine group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopyridin-2-yl)methylamine typically involves the bromination of 2-methylpyridine followed by amination. One common method is the reaction of 2-methylpyridine with bromine to form 3-bromo-2-methylpyridine. This intermediate is then reacted with methylamine under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for (3-Bromopyridin-2-yl)methylamine often involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromopyridin-2-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

(3-Bromopyridin-2-yl)methylamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3-Bromopyridin-2-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

(3-Bromopyridin-2-yl)methylamine can be compared with other similar compounds, such as:

Conclusion

(3-Bromopyridin-2-yl)methylamine is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and applications, making it a valuable tool in organic synthesis, medicinal chemistry, and material science.

Eigenschaften

Molekularformel

C7H9BrN2

Molekulargewicht

201.06 g/mol

IUPAC-Name

1-(3-bromopyridin-2-yl)-N-methylmethanamine

InChI

InChI=1S/C7H9BrN2/c1-9-5-7-6(8)3-2-4-10-7/h2-4,9H,5H2,1H3

InChI-Schlüssel

NYOSIGHLCPDKEH-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=C(C=CC=N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.